![molecular formula C10H20ClNO B2601155 7-Aminospiro[4.5]decan-10-ol;hydrochloride CAS No. 2361813-50-3](/img/structure/B2601155.png)

7-Aminospiro[4.5]decan-10-ol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

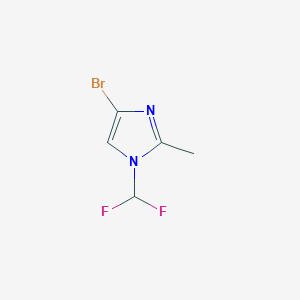

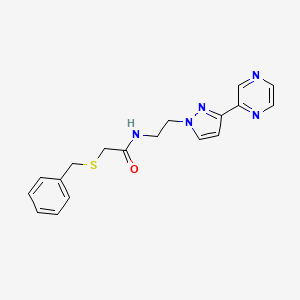

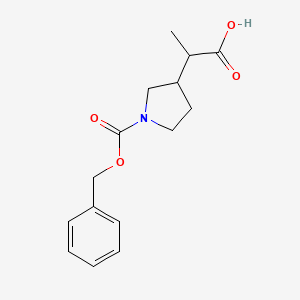

“7-Aminospiro[4.5]decan-10-ol;hydrochloride” is a chemical compound with the molecular formula C10H20ClNO and a molecular weight of 205.73 . It is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “7-Aminospiro[4.5]decan-10-ol;hydrochloride” is characterized by a spirocyclic scaffold . The InChI code is 1S/C10H19NO.ClH/c11-8-3-4-9(12)10(7-8)5-1-2-6-10;/h8-9,12H,1-7,11H2;1H .Physical And Chemical Properties Analysis

“7-Aminospiro[4.5]decan-10-ol;hydrochloride” is a powder that is stored at room temperature .科学的研究の応用

Pharmaceutical Research

This compound is used in pharmaceutical research due to its potential as a building block for the synthesis of various pharmacologically active molecules. Its spirocyclic structure is particularly interesting as it can be incorporated into drug candidates that target central nervous system disorders .

Material Science

In material science, the compound’s unique chemical structure could be explored for the development of novel polymeric materials. The presence of both amine and hydroxyl functional groups allows for cross-linking, which could lead to new types of resins or coatings .

Biochemistry

Biochemists may investigate the compound as a chiral auxiliary or a resolving agent due to its stereocenter. This application is crucial for the synthesis of enantiomerically pure substances, which are important in the creation of certain medications .

Analytical Chemistry

The compound’s ability to form salts with hydrochloride can be utilized in analytical chemistry for the purification of organic compounds. It can act as a phase transfer catalyst in chromatography techniques .

Agrochemical Development

In the field of agrochemicals, researchers might explore the use of this compound in the synthesis of new pesticides or herbicides. Its structural complexity could contribute to the efficacy and specificity of such agents .

Catalysis

The amine group present in the compound can serve as a ligand for metal catalysts. This application is significant in catalysis research, particularly in asymmetric synthesis processes .

Neuroscience

Given its potential activity in the central nervous system, neuroscientists might study the compound for its effects on neurotransmitter receptors, which could lead to the development of new treatments for neurological conditions .

Environmental Science

Lastly, environmental scientists could investigate the compound’s biodegradability and its impact on ecosystems. Understanding its breakdown products and their environmental toxicity is essential for assessing its ecological footprint .

Safety and Hazards

特性

IUPAC Name |

7-aminospiro[4.5]decan-10-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c11-8-3-4-9(12)10(7-8)5-1-2-6-10;/h8-9,12H,1-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYNMIYMAIWXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(CCC2O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2601080.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-formyl-1H-pyrrol-2-yl)-N-methylacetamide](/img/structure/B2601094.png)